molecular formula C17H25N3O3S B4851518 1-ETHYL-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE

1-ETHYL-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE

Cat. No.: B4851518
M. Wt: 351.5 g/mol
InChI Key: WQCPLKBVDBOQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ETHYL-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with an ethyl group and a benzoyl group linked to a pyrrolidine sulfonyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 1-ETHYL-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-ETHYL-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-ETHYL-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ETHYL-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-ETHYL-4-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(4-ethylpiperazin-1-yl)-(3-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-2-18-10-12-19(13-11-18)17(21)15-6-5-7-16(14-15)24(22,23)20-8-3-4-9-20/h5-7,14H,2-4,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCPLKBVDBOQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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